molecular formula C42H58Cl3N5O6 B12721426 N-(3-(((4,5-Dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)carbonyl)phenyl)-N2-(2-methylpropionyl)-N2-octadecyl-DL-asparagine CAS No. 97337-92-3

N-(3-(((4,5-Dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)carbonyl)phenyl)-N2-(2-methylpropionyl)-N2-octadecyl-DL-asparagine

Cat. No.: B12721426
CAS No.: 97337-92-3
M. Wt: 835.3 g/mol
InChI Key: AMBHRCZUHVVLOU-UHFFFAOYSA-N
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Description

N-(3-(((4,5-Dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)carbonyl)phenyl)-N2-(2-methylpropionyl)-N2-octadecyl-DL-asparagine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a trichlorophenyl group and an asparagine derivative

Preparation Methods

The synthesis of N-(3-(((4,5-Dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)carbonyl)phenyl)-N2-(2-methylpropionyl)-N2-octadecyl-DL-asparagine typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the trichlorophenyl group. Subsequent steps include the formation of the asparagine derivative and the final coupling reactions to assemble the complete molecule. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(3-(((4,5-Dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)carbonyl)phenyl)-N2-(2-methylpropionyl)-N2-octadecyl-DL-asparagine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-(((4,5-Dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)carbonyl)phenyl)-N2-(2-methylpropionyl)-N2-octadecyl-DL-asparagine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-(((4,5-Dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)carbonyl)phenyl)-N2-(2-methylpropionyl)-N2-octadecyl-DL-asparagine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-(3-(((4,5-Dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)carbonyl)phenyl)-N2-(2-methylpropionyl)-N2-octadecyl-DL-asparagine can be compared with other similar compounds, such as:

  • N-(3-(((4,5-Dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)carbonyl)phenyl)-N2-(2-methylpropionyl)-N2-octadecyl-DL-glutamine
  • N-(3-(((4,5-Dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)carbonyl)phenyl)-N2-(2-methylpropionyl)-N2-octadecyl-DL-lysine These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.

Properties

CAS No.

97337-92-3

Molecular Formula

C42H58Cl3N5O6

Molecular Weight

835.3 g/mol

IUPAC Name

2-[2-methylpropanoyl(octadecyl)amino]-4-oxo-4-[3-[[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]carbamoyl]anilino]butanoic acid

InChI

InChI=1S/C42H58Cl3N5O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-49(41(54)29(2)3)35(42(55)56)27-37(51)46-32-22-20-21-30(24-32)40(53)47-36-28-38(52)50(48-36)39-33(44)25-31(43)26-34(39)45/h20-22,24-26,29,35H,4-19,23,27-28H2,1-3H3,(H,46,51)(H,55,56)(H,47,48,53)

InChI Key

AMBHRCZUHVVLOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C(CC(=O)NC1=CC=CC(=C1)C(=O)NC2=NN(C(=O)C2)C3=C(C=C(C=C3Cl)Cl)Cl)C(=O)O)C(=O)C(C)C

Origin of Product

United States

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